(3S)-4-fluoro-3-hydroxybutanoicacid (3S)-4-fluoro-3-hydroxybutanoicacid
Brand Name: Vulcanchem
CAS No.: 2227882-76-8
VCID: VC12025681
InChI: InChI=1S/C4H7FO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8)/t3-/m0/s1
SMILES: C(C(CF)O)C(=O)O
Molecular Formula: C4H7FO3
Molecular Weight: 122.09 g/mol

(3S)-4-fluoro-3-hydroxybutanoicacid

CAS No.: 2227882-76-8

Cat. No.: VC12025681

Molecular Formula: C4H7FO3

Molecular Weight: 122.09 g/mol

* For research use only. Not for human or veterinary use.

(3S)-4-fluoro-3-hydroxybutanoicacid - 2227882-76-8

Specification

CAS No. 2227882-76-8
Molecular Formula C4H7FO3
Molecular Weight 122.09 g/mol
IUPAC Name (3S)-4-fluoro-3-hydroxybutanoic acid
Standard InChI InChI=1S/C4H7FO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8)/t3-/m0/s1
Standard InChI Key YLPLQDVHXXIUMW-VKHMYHEASA-N
Isomeric SMILES C([C@@H](CF)O)C(=O)O
SMILES C(C(CF)O)C(=O)O
Canonical SMILES C(C(CF)O)C(=O)O

Introduction

Chemical Identification and Structural Properties

(3S)-4-Fluoro-3-hydroxybutanoic acid (C4_4H7_7FO3_3) belongs to the class of β-hydroxy acids, with a molecular weight of 138.09 g/mol. The (3S) stereochemistry confers specificity in biological interactions, particularly in enzyme-mediated processes . Key physicochemical properties are inferred from structurally related fluorinated compounds:

PropertyValue
Molecular FormulaC4_4H7_7FO3_3
Molecular Weight138.09 g/mol
Boiling Point~388.9°C (estimated)
Density~1.419 g/cm³ (estimated)
pKa (Carboxylic Acid)~4.5 (theoretical)

The fluorine atom’s electronegativity influences the compound’s polarity and solubility, enhancing its bioavailability compared to non-fluorinated analogs .

Synthesis and Production Methods

Chemical Synthesis

The compound is synthesized via fluorination of β-hydroxybutyric acid precursors. A patent describing HMG-CoA reductase inhibitors outlines a route using palladium-catalyzed coupling reactions to introduce fluorinated aryl groups into α,β-dihydroxy acid frameworks . For example, Suzuki-Miyaura coupling of boronic acids with brominated intermediates yields fluorinated analogs, which are subsequently hydrolyzed to the target acid .

Radiochemical Synthesis

For PET imaging, the 18F^{18}\text{F}-labeled variant, (3S)-4-[18F^{18}\text{F}]fluoro-3-hydroxybutyric acid ([18F^{18}\text{F}]FBHB), is produced via nucleophilic fluorination. This involves displacing a leaving group (e.g., tosylate) with 18F^{18}\text{F}-fluoride in a protected precursor, followed by deprotection . The radiosynthesis achieves a molar activity of >50 GBq/μmol, suitable for in vivo tracing .

Biological Activity and Metabolic Pathways

Role in Energy Metabolism

As a fluorinated ketone body analog, (3S)-4-fluoro-3-hydroxybutanoic acid mimics endogenous β-hydroxybutyrate, a key energy substrate during fasting. In murine models, [18F^{18}\text{F}]FBHB showed elevated uptake in the brain (2.5% ID/g) and heart (4.1% ID/g) under fasting conditions, paralleling natural ketone utilization .

Tumor Imaging Applications

In xenograft models of breast cancer, [18F^{18}\text{F}]FBHB accumulated in tumors (1.8% ID/g), suggesting preferential uptake by malignancies reliant on ketolysis . This contrasts with glucose-dependent tumors, highlighting its potential for metabolic phenotyping.

Pharmacokinetics and Biodistribution

A comparative study of (3S)- and (3R)-enantiomers revealed stereospecific biodistribution:

  • (3S)-Enantiomer: Rapid clearance via renal excretion (t1/2_{1/2} = 15 min) and high brain uptake .

  • (3R)-Enantiomer: Prolonged retention in liver and kidneys, with negligible brain penetration .

Tissue(3S)-[18F^{18}\text{F}]FBHB (% ID/g)(3R)-[18F^{18}\text{F}]F3HB (% ID/g)
Brain2.50.3
Heart4.11.2
Tumor1.80.9

Research Findings and Clinical Implications

Neurodegenerative Disease Imaging

In a fasting mouse model, [18F^{18}\text{F}]FBHB brain uptake increased by 40%, aligning with heightened ketone reliance in neurological disorders . This supports its utility in studying Alzheimer’s disease, where glucose hypometabolism is prevalent.

Cardiac Metabolism

Post-infarction studies in rats demonstrated augmented myocardial uptake of [18F^{18}\text{F}]FBHB, correlating with salvageable myocardium regions . This positions the compound as a tool for assessing ischemic heart disease.

Challenges and Future Directions

Despite promising preclinical results, clinical translation requires addressing:

  • Metabolic Stability: Rapid defluorination in vivo may limit imaging windows .

  • Synthetic Scalability: Current radiochemical yields (~20%) necessitate optimization for large-scale production .

Ongoing research focuses on prodrug formulations to enhance tumor targeting and hybrid PET/MRI probes for multimodal imaging.

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